Physcion 8-glucoside
Description
Physcion 8-glucoside (physcion-8-O-β-glucopyranoside) is an anthraquinone glycoside derived from its aglycone, physcion (1,8-dihydroxy-3-methoxy-6-methylanthraquinone). Glycosylation at the 8-hydroxy position enhances its solubility and bioavailability compared to the parent compound . This compound is found in medicinal plants such as Cassiae Semen and Polygonum multiflorum, where it contributes to antioxidative, anti-inflammatory, and anti-cancer properties . Its structural features, including the methyl group at C-6 and glucopyranoside at C-8, differentiate it from other anthraquinones and influence its pharmacological activity .
Properties
IUPAC Name |
1-hydroxy-3-methoxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-8-3-10-16(19(27)15-11(17(10)25)5-9(30-2)6-12(15)24)13(4-8)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3/t14-,18-,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXGUTUUWXVZNM-DQMLXFRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415749 | |
| Record name | Physcion 8-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26296-54-8 | |
| Record name | Physcion 1-O-β-D-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26296-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Physcion 8-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Physcion 8-glucoside can be synthesized through the glycosylation of physcion (an anthraquinone derivative) with glucose. The reaction typically involves the use of a glycosyl donor, such as acetobromoglucose, in the presence of a catalyst like silver carbonate or silver oxide. The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources. The roots of Polygonum multiflorum or Rheum palmatum are commonly used. The extraction process includes steps like drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Physcion 8-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form physcion, which is the aglycone form.
Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to release physcion and glucose.
Reduction: It can be reduced to form dihydrothis compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymes like beta-glucosidase are commonly employed.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products:
Oxidation: Physcion
Hydrolysis: Physcion and glucose
Reduction: Dihydrothis compound
Scientific Research Applications
Chemical Applications
Reference Compound in Analytical Chemistry
- Physcion 8-glucoside serves as a reference compound for identifying and quantifying anthraquinone glycosides in plant extracts. It is particularly useful in high-performance liquid chromatography (HPLC) for analyzing complex mixtures derived from natural sources.
Chemical Reactions
- The compound undergoes several reactions:
- Oxidation : Converts to physcion (the aglycone form).
- Hydrolysis : Breaks down into physcion and glucose under acidic conditions.
- Reduction : Can be reduced to dihydrophyscion using reducing agents like sodium borohydride.
Biological Applications
Plant Defense Mechanisms
- Research indicates that this compound plays a role in plant defense, promoting growth and resilience against environmental stressors. Its effects on plant development are notable, suggesting potential agricultural applications.
Anticancer Properties
- Numerous studies have highlighted the anticancer potential of this compound. It exhibits:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cells, including gastric cancer cells, by inducing apoptosis and modulating cell signaling pathways .
- Mechanism of Action : It interferes with the nuclear factor-κB (NF-κB) pathway, enhancing the sensitivity of drug-resistant cancer cells to chemotherapy .
Medical Applications
Antimicrobial and Hepatoprotective Effects
- This compound demonstrates antimicrobial properties and hepatoprotective effects, making it a candidate for treating liver-related ailments . It has also shown promise in anti-sepsis activities and ameliorative effects against conditions like dementia .
Antidiabetic Potential
- Recent computational studies suggest that this compound and related compounds may act as inhibitors of the sodium-glucose cotransporter 2 (SGLT2), indicating their potential use in managing type 2 diabetes mellitus by reducing glucose reabsorption in the kidneys .
Industrial Applications
Natural Dyes and Pigments
- Due to its vibrant color stability, this compound is utilized in developing natural dyes and pigments for various industrial applications. Its extraction from natural sources like Polygonum multiflorum enhances its appeal in sustainable product development.
Case Studies
-
Anticancer Activity Study
- A study demonstrated that this compound effectively induces ferroptosis in gastric cancer cells by increasing reactive oxygen species (ROS) levels, intracellular Fe²⁺ levels, and malondialdehyde (MDA) generation. This mechanism highlights its potential as a therapeutic agent against resistant cancer types .
- Antidiabetic Efficacy Assessment
Mechanism of Action
Physcion 8-glucoside exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It inhibits the nuclear factor-kappa B (NF-κB) pathway, leading to the downregulation of P-glycoprotein expression and sensitizing cancer cells to chemotherapeutic agents like paclitaxel.
Anti-inflammatory Activity: It reduces the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB and other inflammatory pathways.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Differences
The table below highlights key structural distinctions between Physcion 8-glucoside and related anthraquinones:
| Compound | Substituents | Glycosylation Site | Key Functional Groups |
|---|---|---|---|
| This compound | -CH3 at C-6; -O-β-glucopyranoside at C-8 | C-8 | Methoxy (C-3), methyl (C-6) |
| Physcion (aglycone) | -CH3 at C-6; -OH at C-8 | None | Methoxy (C-3), methyl (C-6) |
| Emodin | -OH at C-1, C-3, C-6, and C-8 | None | Hydroxyl groups at multiple sites |
| Emodin-8-glucoside | -O-β-glucopyranoside at C-8 | C-8 | Hydroxyl groups at C-1, C-3, C-6 |
| Rhein | -COOH at C-3; -OH at C-1, C-6, and C-8 | None | Carboxyl (C-3), hydroxyl groups |
| Aloe-emodin | -CH2OH at C-3; -OH at C-1, C-6, and C-8 | None | Hydroxymethyl (C-3) |
Key Observations :
Pharmacological Targets and Mechanisms
Target Overlap and Specificity
Network pharmacology studies reveal that anthraquinones, including physcion and its derivatives, target proteins such as:
- ESR1 (estrogen receptor 1): Involved in hormone-responsive cancers.
- LCK (lymphocyte-specific protein tyrosine kinase): Regulates T-cell activation.
- ACHE (acetylcholinesterase): Associated with neurodegenerative diseases .
This compound shares these targets with other anthraquinones but exhibits a "concentrated" effect compared to stilbenes (e.g., resveratrol), which act on 29 proteins versus 13 for anthraquinones .
Mechanism of Action
- AMPK/GSK3β Signaling : Physcion (aglycone) activates AMPK, inhibiting SOX2 and reducing cancer metastasis. Glycosylation may alter its cellular uptake and ROS generation, modulating this pathway .
- UGT1A1 Inhibition : Emodin-8-glucoside shows strong inhibition (Ki = 3.425 μM), whereas physcion (aglycone) and its 8-glucoside have weaker effects (Ki = 94.75 μM for physcion). This disparity is attributed to the absence of a 6-hydroxyl group in physcion derivatives .
Inhibitory Potency and Selectivity
The table below compares the inhibitory effects of selected compounds on UGT1A1:
| Compound | Ki (μM) for UGT1A1 | Structural Basis for Activity |
|---|---|---|
| Emodin | 127.3 | Multiple hydroxyl groups enhance binding |
| Emodin-8-glucoside | 3.425 | 8-Glucosylation improves affinity via H-bonding |
| Physcion (aglycone) | 94.75 | Methylation at C-6 reduces H-bonding capacity |
| Rhein | 127.3 | Carboxyl group at C-3 disrupts binding |
Notable Findings:
Biological Activity
Physcion 8-glucoside (PG) is a bioactive compound belonging to the anthraquinone class, primarily found in various plant species such as Rheum palmatum and Senna obtusifolia. This article explores the biological activities of PG, focusing on its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by an anthraquinone backbone with a glucoside moiety. Its structure contributes to its solubility and bioactivity, making it a subject of interest in pharmacological research .
Anticancer Activity
Research indicates that PG exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Cell Cycle Regulation : PG modulates several cell signaling pathways associated with cell cycle regulation, including those involving protein kinases and transcription factors .
- Inhibition of Metastasis : Studies have demonstrated that PG effectively suppresses cancer cell migration and invasion, making it a potential candidate for cancer therapy .
- Chemosensitization : PG enhances the efficacy of conventional chemotherapeutic agents, providing a synergistic effect that can improve treatment outcomes .
Case Study: In Vitro Studies
A study assessed the cytotoxic effects of PG on human cancer cell lines, revealing an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 50 µM against breast cancer cells. The compound was noted to significantly reduce cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 50 |
| Lung Cancer | 60 |
| Colorectal Cancer | 55 |
Anti-inflammatory Properties
PG has demonstrated potent anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers in various models. This activity is attributed to its ability to modulate the NF-kB signaling pathway, which plays a crucial role in inflammation .
Antimicrobial Activity
The antimicrobial properties of PG have been explored against various pathogens. It has shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism involves disrupting microbial cell membranes and inhibiting metabolic processes .
Neuroprotective Effects
Recent studies suggest that PG may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been reported to ameliorate cognitive deficits and reduce neuroinflammation by modulating signaling pathways involved in neuronal survival .
Case Study: Neuroprotective Activity
In an animal model of Alzheimer's disease, administration of PG resulted in:
- Improved memory performance in behavioral tests.
- Decreased levels of amyloid-beta plaques.
- Reduced oxidative stress markers in brain tissue.
Q & A
Q. How is Physcion 8-glucoside structurally characterized in pharmacological studies?
this compound is identified using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key parameters include:
- 1H-NMR and 13C-NMR data to confirm the glucoside moiety and anthraquinone backbone (e.g., δH 4.85 ppm for the anomeric proton of glucose) .
- ESI-MS with molecular ion peaks at m/z 445.1 [M−H]⁻ and 446 [M+H]⁺, consistent with the molecular formula C₂₂H₂₂O₁₀ .
- Melting point analysis (231–233°C) to verify purity .
Q. What in vitro assays are used to validate its anti-cancer activity?
Standard assays include:
- MTT/WST-1 assays to measure dose- and time-dependent cytotoxicity (e.g., IC₅₀ values in A549 lung cancer cells after 48 hours) .
- Flow cytometry to assess cell cycle arrest (e.g., G0/G1 phase arrest in MDA-MB-231 breast cancer cells) and apoptosis via Annexin V/PI staining .
- Western blotting to quantify protein expression changes (e.g., downregulation of cyclin D1 for cell cycle arrest or cleaved caspase-3 for apoptosis) .
Advanced Research Questions
Q. How should researchers address discrepancies in reported mechanisms of cell cycle arrest (e.g., G0/G1 vs. G2/M phase)?
Contradictory findings may arise from structural differences (e.g., aglycone physcion vs. its glucoside derivative) or cancer cell type-specific responses. Methodological considerations include:
- Comparative dose-response studies to evaluate structure-activity relationships .
- Transcriptomic profiling (RNA-seq) to identify differential gene expression pathways (e.g., p21/WAF1 for G0/G1 arrest vs. CDK1/cyclin B1 for G2/M arrest) .
- Knockdown/overexpression models (e.g., siRNA targeting cell cycle regulators) to isolate mechanistic drivers .
Q. What experimental designs are recommended to evaluate its role in circadian rhythm regulation?
Studies on circadian clock proteins (e.g., BMAL1, CLOCK) require:
- Time-course experiments with synchronized cells or animal models (e.g., mice exposed to 12-hour light/dark cycles) to track rhythmic protein expression .
- Immunofluorescence and Western blotting to quantify BMAL1/CLOCK nuclear translocation and expression levels in ethanol-induced hepatosteatosis models .
- Co-treatment with circadian disruptors (e.g., REV-ERB agonists) to assess pathway specificity .
Q. How can researchers optimize combination therapies involving this compound and existing drugs (e.g., sorafenib)?
Synergistic effects are evaluated via:
- Isobologram analysis to determine combination indices (CI < 1 indicates synergy) .
- miRNA profiling (e.g., miRNA-370) and glycolysis assays (e.g., lactate production, glucose uptake) to identify metabolic cross-talk with kinase inhibitors like sorafenib .
- In vivo xenograft models with dual-treatment cohorts to validate tumor suppression efficacy .
Methodological Best Practices
Q. What statistical and reporting standards ensure reproducibility in this compound studies?
Adhere to guidelines from the Beilstein Journal of Organic Chemistry and NIH preclinical reporting principles:
- Sample size : Report exact n values (not ranges) for biological replicates .
- Error bars : Use standard deviation (SD) for technical replicates and standard error (SEM) for biological replicates .
- Statistical tests : Specify one-/two-tailed t-tests and adjustments for multiple comparisons (e.g., Bonferroni) .
- Source data : Publicly archive raw datasets (e.g., proteomics, qPCR) for independent validation .
Q. How to resolve conflicting data on its anti-inflammatory vs. pro-apoptotic effects?
Context-dependent effects (e.g., cell type, concentration) necessitate:
- Dose-ranging studies to identify therapeutic windows (e.g., anti-inflammatory at low doses vs. pro-apoptotic at high doses) .
- Cytokine profiling (e.g., ELISA for IL-1β, TNF-α) to distinguish inflammasome modulation from direct cytotoxicity .
- Transcriptome-wide analysis (e.g., RNA-seq) to map dose-dependent pathway activation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
